5-Chloro-2-cyclopropyl-1H-benzimidazole

Overview

Description

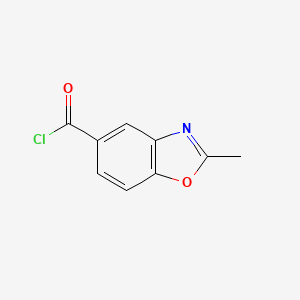

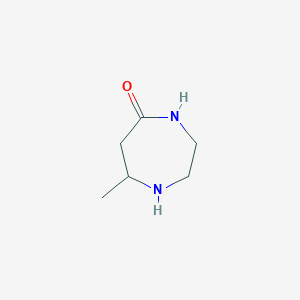

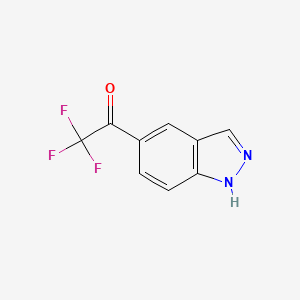

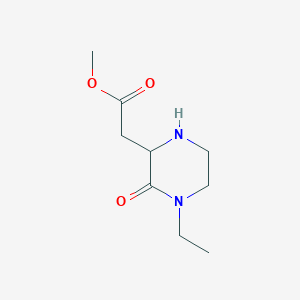

5-Chloro-2-cyclopropyl-1H-benzimidazole is a heterocyclic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . This compound features a benzimidazole core, which is a fused bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of a chlorine atom at the 5-position and a cyclopropyl group at the 2-position makes this compound unique and potentially useful in various scientific applications.

Mechanism of Action

Target of Action

Benzimidazole derivatives, which include this compound, are known to compete with purines, integral parts of bacterial strains . This competition results in the inhibition of bacterial nucleic acids and protein synthesis .

Mode of Action

It’s known that benzimidazole derivatives can inhibit the synthesis of bacterial nucleic acids and proteins by competing with purines . This suggests that 5-Chloro-2-cyclopropyl-1H-benzimidazole may interact with its targets in a similar manner, leading to changes in bacterial growth and proliferation.

Biochemical Pathways

Given the known actions of benzimidazole derivatives, it’s plausible that this compound affects pathways related to nucleic acid and protein synthesis in bacteria .

Result of Action

Based on the known actions of benzimidazole derivatives, it’s plausible that this compound inhibits bacterial growth and proliferation by interfering with nucleic acid and protein synthesis .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-cyclopropyl-1H-benzimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease enzymes, inhibiting their activity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can have therapeutic implications, particularly in the treatment of infections caused by urease-producing bacteria. The interaction between this compound and urease involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown cytotoxic effects on cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells . The compound induces apoptosis in these cells by activating caspase pathways and disrupting mitochondrial function. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can result in the inhibition of enzyme function, as seen with urease . Furthermore, the compound can interact with DNA and RNA, affecting transcription and translation processes. The presence of the chlorine atom and the cyclopropyl group enhances the compound’s ability to form stable complexes with biomolecules, thereby increasing its efficacy as an inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent cytotoxic effects on cancer cells. The compound’s efficacy may decrease over extended periods due to potential metabolic degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anticancer activity, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in vital organs, leading to cellular damage. Threshold effects have been identified, indicating that there is a narrow therapeutic window for the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further conjugate with glucuronic acid or sulfate, enhancing their solubility and facilitating excretion. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound is not uniform, with higher concentrations observed in organs such as the liver and kidneys, which are involved in its metabolism and excretion.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and the nucleus . In the cytoplasm, it interacts with various enzymes and proteins, modulating their activity. In the nucleus, this compound can bind to DNA, affecting gene expression and transcriptional regulation. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropyl-1H-benzimidazole can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For instance, the reaction of 4-chloro-1,2-phenylenediamine with cyclopropanecarboxylic acid in the presence of a dehydrating agent like polyphosphoric acid can yield the desired product .

Another method involves the use of microwave-assisted synthesis, which has been shown to increase yield and reduce reaction time significantly. This method typically involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of solvents and reagents is also crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclopropyl-1H-benzimidazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The benzimidazole core can be oxidized or reduced to form different derivatives with varying biological activities.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds with potential pharmaceutical applications .

Scientific Research Applications

5-Chloro-2-cyclopropyl-1H-benzimidazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

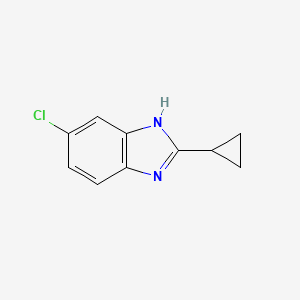

5-Chloro-2-cyclopropyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

5-Chloro-2-phenyl-1H-benzimidazole: This compound has a phenyl group instead of a cyclopropyl group at the 2-position, which may affect its chemical reactivity and biological activity.

2-(5-Butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzimidazole: This derivative has a pyrrole ring fused to the benzimidazole core, which may confer different pharmacological properties.

Properties

IUPAC Name |

6-chloro-2-cyclopropyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIRFTVQXMLAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280233 | |

| Record name | 6-Chloro-2-cyclopropyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-92-7 | |

| Record name | 6-Chloro-2-cyclopropyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-cyclopropyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

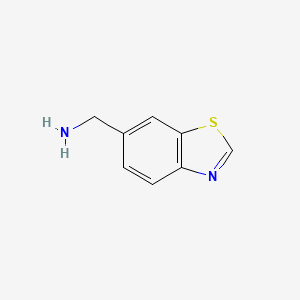

![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)

![5-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1388825.png)